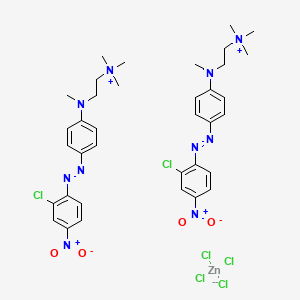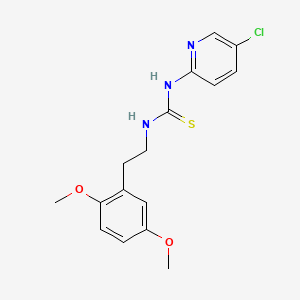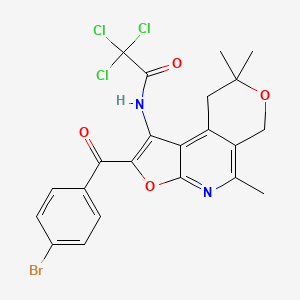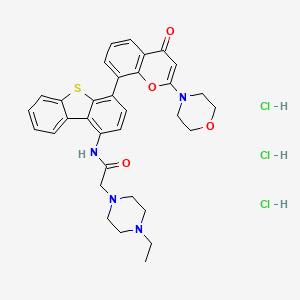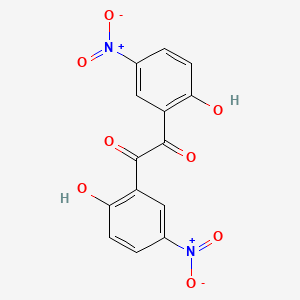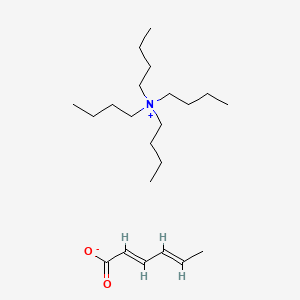
Tetrabutylammonium sorbate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Tetrabutylammonium sorbate is a quaternary ammonium salt composed of a tetrabutylammonium cation and a sorbate anion. This compound is known for its unique properties and applications in various fields, including chemistry, biology, and industry. The tetrabutylammonium cation is a large, lipophilic ion, while the sorbate anion is derived from sorbic acid, a naturally occurring compound with antimicrobial properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Tetrabutylammonium sorbate can be synthesized through a metathesis reaction between tetrabutylammonium bromide and potassium sorbate. The reaction typically occurs in an aqueous medium, where the tetrabutylammonium cation exchanges its bromide anion for the sorbate anion. The reaction conditions include moderate temperatures and stirring to ensure complete dissolution and reaction of the starting materials.
Industrial Production Methods
In an industrial setting, the production of this compound involves large-scale metathesis reactions. The process begins with the preparation of tetrabutylammonium bromide and potassium sorbate in separate reactors. These solutions are then combined in a reaction vessel, where the metathesis reaction occurs. The resulting this compound is then purified through filtration and recrystallization to obtain a high-purity product.
Chemical Reactions Analysis
Types of Reactions
Tetrabutylammonium sorbate undergoes various chemical reactions, including:
Oxidation: The sorbate anion can be oxidized to form sorbic acid derivatives.
Reduction: The sorbate anion can be reduced to form saturated compounds.
Substitution: The tetrabutylammonium cation can participate in substitution reactions, where one of the butyl groups is replaced by another functional group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide. The reactions are typically carried out in aqueous or organic solvents at moderate temperatures.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used in organic solvents under controlled conditions.
Substitution: Substitution reactions often involve nucleophiles such as halides or alkoxides in organic solvents at elevated temperatures.
Major Products
Oxidation: Sorbic acid derivatives with various functional groups.
Reduction: Saturated sorbate compounds.
Substitution: Tetrabutylammonium salts with different anions or functional groups.
Scientific Research Applications
Tetrabutylammonium sorbate has a wide range of applications in scientific research:
Chemistry: It is used as a phase-transfer catalyst in organic synthesis, facilitating the transfer of reactants between different phases.
Biology: The sorbate anion’s antimicrobial properties make it useful in studying microbial inhibition and preservation.
Medicine: Research into its potential as a preservative in pharmaceuticals and its effects on microbial growth.
Industry: Employed in the production of various chemicals and as a stabilizer in formulations.
Mechanism of Action
The mechanism of action of tetrabutylammonium sorbate involves the interaction of the sorbate anion with microbial cell membranes, disrupting their integrity and inhibiting growth. The tetrabutylammonium cation enhances the solubility and stability of the compound, allowing it to effectively penetrate and act on target cells. The molecular targets include membrane proteins and enzymes involved in cellular processes.
Comparison with Similar Compounds
Similar Compounds
Tetrabutylammonium bromide: Used as a phase-transfer catalyst and in the synthesis of other tetrabutylammonium salts.
Tetrabutylammonium chloride: Similar applications as a phase-transfer catalyst.
Tetrabutylammonium fluoride: Used in desilylation reactions and as a source of fluoride ions.
Uniqueness
Tetrabutylammonium sorbate stands out due to the antimicrobial properties of the sorbate anion, making it particularly useful in applications requiring microbial inhibition. Its combination of a large, lipophilic cation and an antimicrobial anion provides unique advantages in solubility, stability, and biological activity.
Properties
CAS No. |
72138-89-7 |
|---|---|
Molecular Formula |
C22H43NO2 |
Molecular Weight |
353.6 g/mol |
IUPAC Name |
(2E,4E)-hexa-2,4-dienoate;tetrabutylazanium |
InChI |
InChI=1S/C16H36N.C6H8O2/c1-5-9-13-17(14-10-6-2,15-11-7-3)16-12-8-4;1-2-3-4-5-6(7)8/h5-16H2,1-4H3;2-5H,1H3,(H,7,8)/q+1;/p-1/b;3-2+,5-4+ |
InChI Key |
VHJSQMGGVCPDRF-PLKIVWSFSA-M |
Isomeric SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.C/C=C/C=C/C(=O)[O-] |
Canonical SMILES |
CCCC[N+](CCCC)(CCCC)CCCC.CC=CC=CC(=O)[O-] |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


